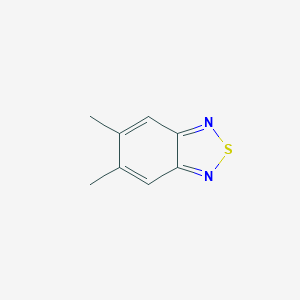
(2alpha,5beta,6alpha,18beta)-Ibogamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2alpha,5beta,6alpha,18beta)-Ibogamine is a naturally occurring monoterpenoid indole alkaloid, part of the iboga alkaloid family. This compound is structurally related to ibogaine, a well-known psychoactive substance derived from the root bark of the Tabernanthe iboga shrub. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epiibogamine typically involves the formation of the isoquinuclidine ring system, a key structural feature of iboga alkaloids. One efficient synthetic route includes the use of reductive Heck coupling, which facilitates the construction of the seven-membered indoloazepine ring . Another approach involves the vinylogous aldol reaction of N-sulfinyl metallodienamines, which has been employed to synthesize both epiibogamine and its analogs .
Industrial Production Methods: Industrial production of epiibogamine is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as the use of N-sulfinyl silylenamine reagents, have streamlined the process, making it more feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2alpha,5beta,6alpha,18beta)-Ibogamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive reactions, such as the reductive Heck coupling, are crucial for constructing the indoloazepine ring.
Substitution: Electrophilic substitution reactions are employed to modify the indole ring system.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Catalysts: Camphorsulfonic acid, lithium perchlorate.
Major Products: The major products formed from these reactions include various derivatives of epiibogamine, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other iboga alkaloids and analogs.
Biology: Investigated for its neuroprotective properties and potential to modulate neurotransmitter systems.
Mecanismo De Acción
(2alpha,5beta,6alpha,18beta)-Ibogamine is structurally similar to other iboga alkaloids, such as ibogaine and catharanthine. it exhibits unique properties that distinguish it from these compounds:
Comparación Con Compuestos Similares
- Ibogaine
- Catharanthine
- Ibogamine
- Vinblastine
(2alpha,5beta,6alpha,18beta)-Ibogamine’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Propiedades
Número CAS |
1673-99-0 |
|---|---|
Fórmula molecular |
C19H24N2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1 |
Clave InChI |
LRLCVRYKAFDXKU-QOFYIIDASA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES isomérico |
CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES canónico |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)









